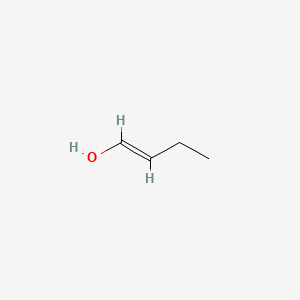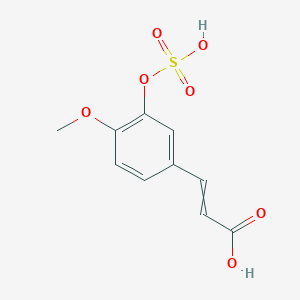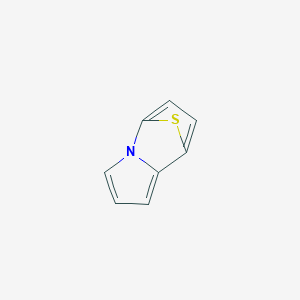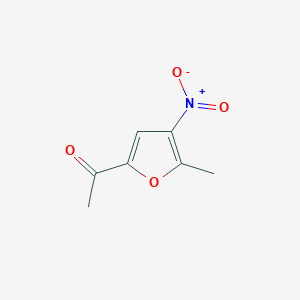
Ethanone, 1-(5-methyl-4-nitro-2-furanyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-(5-methyl-4-nitro-2-furanyl)- is an organic compound with the molecular formula C7H7NO4 It is a derivative of furan, a heterocyclic organic compound, and contains both nitro and methyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(5-methyl-4-nitro-2-furanyl)- typically involves the nitration of 5-methyl-2-furancarboxaldehyde followed by oxidation. The nitration process introduces the nitro group at the 4-position of the furan ring. The reaction conditions often require the use of concentrated nitric acid and sulfuric acid as catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(5-methyl-4-nitro-2-furanyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are commonly employed.
Major Products Formed
Oxidation: Products include carboxylic acids and other oxidized derivatives.
Reduction: The primary product is the corresponding amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethanone, 1-(5-methyl-4-nitro-2-furanyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethanone, 1-(5-methyl-4-nitro-2-furanyl)- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The furan ring structure also plays a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-(5-methyl-2-furanyl)-: Similar structure but lacks the nitro group.
1-(5-methyl-2-nitro-3-phenyl-2,3-dihydrofuran-4-yl)ethanone: Contains a phenyl group and a dihydrofuran ring.
Uniqueness
Ethanone, 1-(5-methyl-4-nitro-2-furanyl)- is unique due to the presence of both nitro and methyl groups on the furan ring, which imparts distinct chemical and biological properties. The nitro group enhances its reactivity and potential for forming various derivatives, while the methyl group influences its stability and solubility.
This compound’s unique combination of functional groups and its versatile reactivity make it a valuable subject of study in various scientific disciplines.
Properties
Molecular Formula |
C7H7NO4 |
|---|---|
Molecular Weight |
169.13 g/mol |
IUPAC Name |
1-(5-methyl-4-nitrofuran-2-yl)ethanone |
InChI |
InChI=1S/C7H7NO4/c1-4(9)7-3-6(8(10)11)5(2)12-7/h3H,1-2H3 |
InChI Key |
GUWFCFRFVZORHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'~1~,N'~3~-bis[(E)-(2-hydroxyphenyl)methylidene]-5-nitrobenzene-1,3-dicarbohydrazide](/img/structure/B13825926.png)
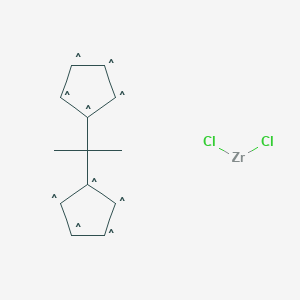
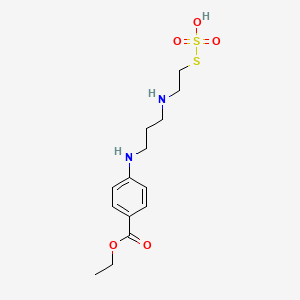
![Benzimidazo[2,1-b]benzo[lmn]perimidino[1,2-j][3,8]phenanthroline-8,11-dione](/img/structure/B13825943.png)
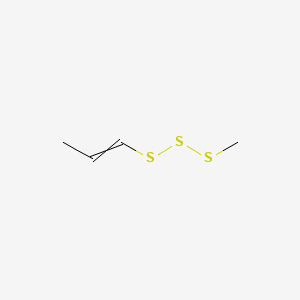
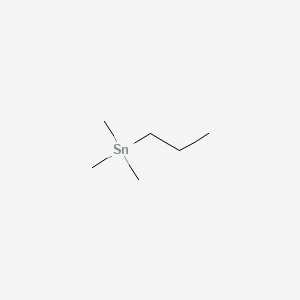
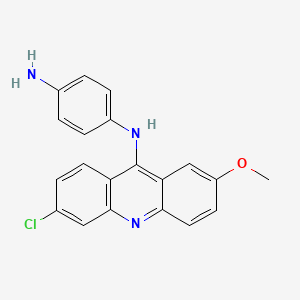
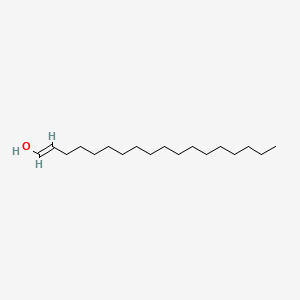
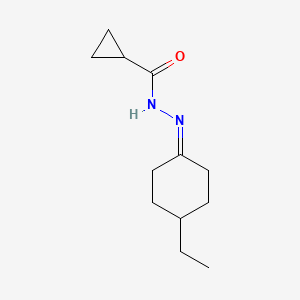
![p-tert-Octylcalix[5]arene](/img/structure/B13825978.png)
![potassium;[(2R,3S,4S)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B13825986.png)
